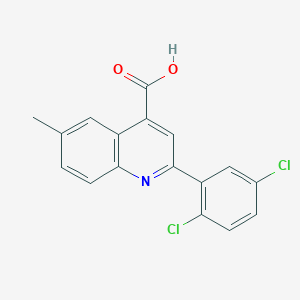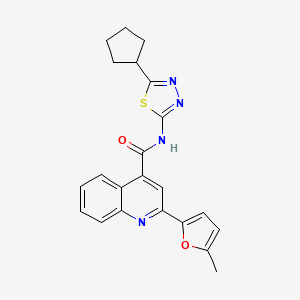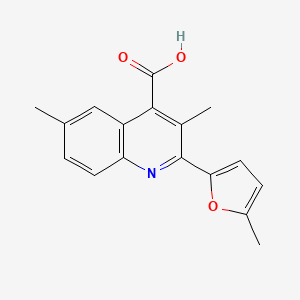
2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid
Descripción general
Descripción
2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid (DMQA) is a quinolinecarboxylic acid derivative that has been studied for its potential therapeutic applications in various diseases. DMQA has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid also inhibits the MAPK pathway, which is involved in cell proliferation and differentiation. Additionally, 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid has also been shown to increase apoptosis and inhibit angiogenesis, which is the process of the formation of new blood vessels. 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and high purity. However, 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid, including investigating its potential therapeutic applications in other diseases, optimizing its synthesis method to improve its purity and yield, and developing new formulations to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential toxicity of 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid and its long-term effects on human health.
Conclusion:
2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid is a quinolinecarboxylic acid derivative that has shown promising results in scientific research for its potential therapeutic applications in various diseases. 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid exerts its therapeutic effects by modulating various signaling pathways and has been shown to have various biochemical and physiological effects. 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid has several advantages for lab experiments, but also has some limitations. Further research is needed to investigate the potential therapeutic applications of 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid and its long-term effects on human health.
Aplicaciones Científicas De Investigación
2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(2,5-dichlorophenyl)-6-methyl-4-quinolinecarboxylic acid has also been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-2-5-15-11(6-9)12(17(21)22)8-16(20-15)13-7-10(18)3-4-14(13)19/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWOTFRHGHTWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenyl)-6-methylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl 2-[(2,3-dichlorobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4266069.png)
![isopropyl 5-(anilinocarbonyl)-2-[(2,3-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4266073.png)
![2,3-dichloro-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]benzamide](/img/structure/B4266078.png)
![N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266086.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266091.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266092.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266107.png)

![5-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4266120.png)



![2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4266156.png)
![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4266160.png)